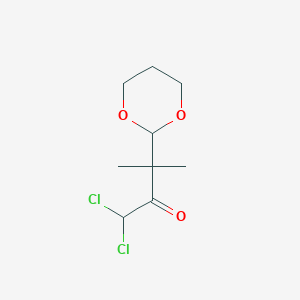
1,1-Dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one is an organic compound that features both chlorinated and dioxane functional groups. This compound may be of interest in various fields such as organic synthesis, pharmaceuticals, and materials science due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one typically involves the chlorination of a precursor compound followed by the introduction of the dioxane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve large-scale chlorination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques might be employed to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions could be used to remove chlorine atoms or to modify the dioxane ring.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1,1-Dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one could have several scientific research applications, including:
Chemistry: As a building block in organic synthesis for the development of new molecules.
Biology: Potential use in biochemical studies to investigate the effects of chlorinated compounds on biological systems.
Medicine: Exploration of its pharmacological properties for the development of new drugs.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or inducing specific biochemical responses. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other chlorinated organic molecules or those containing dioxane rings, such as:
- 1,1-Dichloro-2,2-dimethylpropane
- 1,3-Dioxane-2-one derivatives
Uniqueness
The uniqueness of 1,1-Dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one lies in its specific combination of functional groups, which could impart distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
89635-75-6 |
|---|---|
Fórmula molecular |
C9H14Cl2O3 |
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
1,1-dichloro-3-(1,3-dioxan-2-yl)-3-methylbutan-2-one |
InChI |
InChI=1S/C9H14Cl2O3/c1-9(2,6(12)7(10)11)8-13-4-3-5-14-8/h7-8H,3-5H2,1-2H3 |
Clave InChI |
OELYOKOJUGGXKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1OCCCO1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
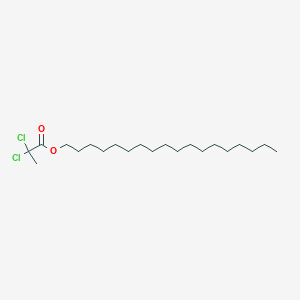

![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
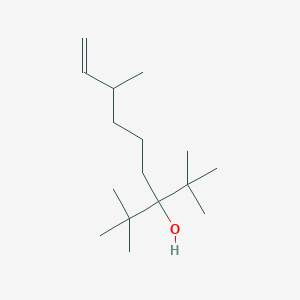
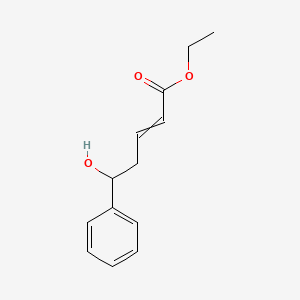
![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
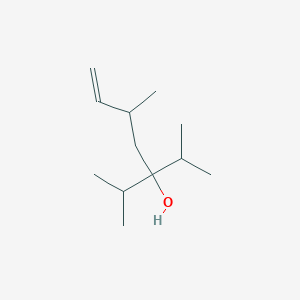
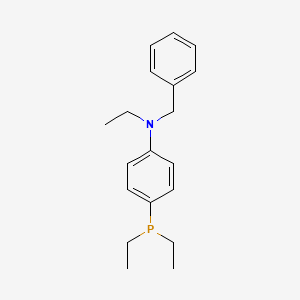

![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
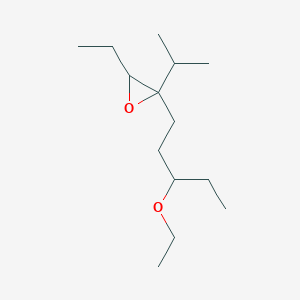
![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)
